Computed Lipophilicity (XLogP3) vs. 5-Bromo Analog
The 5-chloro derivative has a computed XLogP3 of 2.0, which is lower than what would be expected for the analogous 5-bromo compound (CAS 2034570-42-6). The replacement of chlorine (higher electronegativity) with bromine (larger, more polarizable atom) generally increases lipophilicity. While a direct measured XLogP3 for the bromo analog is unavailable from authoritative sources, this halogen-dependent difference is a well-established structure-activity relationship (SAR) trend [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 5-bromo-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide (Value not available in a non-excluded source, but expected to be >2.0 based on halogen SAR) |
| Quantified Difference | The 5-chloro substitution provides a consistently lower and more predictable starting logP compared to a 5-bromo substitution, based on established medicinal chemistry principles. |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
For a procurement decision, a lower XLogP3 can indicate better aqueous solubility and a more favorable starting point for lead optimization compared to a more lipophilic brominated analog.
- [1] PubChem. Computed Properties for CID 119105919. National Center for Biotechnology Information (2026). View Source
